![molecular formula C9H13ClF3N3O B1447701 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride CAS No. 1803588-63-7](/img/structure/B1447701.png)
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride
Overview
Description
Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in the compound’s structure is known to enhance the biological activity and stability of pharmaceuticals. This compound could be involved in the synthesis of new drug molecules where the trifluoromethyl group is a critical pharmacophore, contributing to improved potency and metabolic stability .
Organic Synthesis
As an intermediate in organic synthesis, this compound can be used to introduce the trifluoromethyl group into more complex molecules. This is particularly valuable in the synthesis of agrochemicals, where the trifluoromethyl group can impart desirable properties such as increased bioactivity or resistance to degradation .
Catalysis
In catalytic processes, the compound may serve as a ligand or a catalyst component, particularly in reactions where the trifluoromethyl group can influence the reaction pathway or the stability of the catalyst .
Material Science
The unique electronic properties of the trifluoromethyl group could make this compound useful in the development of materials for electronics. Its incorporation into polymers or small molecules could affect conductivity, dielectric properties, or resistance to degradation .
Environmental Chemistry
In environmental analytical chemistry, derivatives of this compound could be used as standards or reagents in the quantification and analysis of pollutants. The trifluoromethyl group’s stability and distinct chemical signature make it useful for such applications .
Biochemistry
The compound’s ability to interact with biological molecules, such as enzymes or receptors, could be harnessed in biochemical research. It may act as an inhibitor or a probe to study enzyme mechanisms or receptor-ligand interactions .
Medicinal Chemistry
In medicinal chemistry, the compound could be used to modify the pharmacokinetic properties of drug candidates. The trifluoromethyl group can affect the absorption, distribution, metabolism, and excretion (ADME) profiles of molecules .
Analytical Method Development
This compound could be used in the development of new analytical methods, serving as a reference compound or a reagent in assays. Its structural features may allow for selective detection or quantification in complex mixtures .
properties
IUPAC Name |
2-piperidin-2-yl-5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)5-7-14-15-8(16-7)6-3-1-2-4-13-6;/h6,13H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBBHGCMBUJFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(O2)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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